molecular formula C8H16N2O2 B109299 tert-Butyl azetidin-3-ylcarbamate CAS No. 91188-13-5

tert-Butyl azetidin-3-ylcarbamate

Cat. No. B109299
CAS RN: 91188-13-5
M. Wt: 172.22 g/mol
InChI Key: NEMXVXVJGXZDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl azetidin-3-ylcarbamate” is a chemical compound with the molecular formula C8H16N2O2 . It is also known by other names such as “tert-butyl 3-azetidinylcarbamate” and "3-N-Boc-amino-azetidine" . The compound is typically stored in a dark place at room temperature .


Molecular Structure Analysis

The molecular structure of “tert-Butyl azetidin-3-ylcarbamate” is represented by the InChI code "1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H,10,11)" . This code provides a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl azetidin-3-ylcarbamate” include a molecular weight of 172.22 g/mol . The compound is very soluble, with a solubility of 23.9 mg/ml or 0.139 mol/l .

Scientific Research Applications

Synthesis and Scale-Up

tert-Butyl azetidin-3-ylcarbamate is utilized in the synthesis of various pharmacologically significant compounds. Li et al. (2012) describe its role in the practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor. The process involves a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation, yielding the target product with high purity and yield Li et al., 2012.

Diels-Alder Reaction

The compound also finds application in Diels-Alder reactions. Padwa et al. (2003) demonstrated its use in the preparation of a 2-Amido Substituted Furan through a series of reactions including halogenation and alkylations Padwa et al., 2003.

Antibacterial and Antitumour Activity

Guthikonda et al. (1987) discuss the use of tert-butyl azetidin-3-ylcarbamate in the synthesis of 2-arylcarbapenem series, showing its potential in creating antimicrobial agents. They studied the antimicrobial properties and susceptibility of these compounds Guthikonda et al., 1987. Similarly, Gielen et al. (1999) synthesized and characterized tin derivatives of tert-butyl azetidin-3-ylcarbamate for their antitumour activity against various human tumor cell lines Gielen et al., 1999.

Synthesis of Nicotinic Receptor Ligands

Karimi and Långström (2002) synthesized an analogue of A-85380, a potential ligand for nicotinic receptors, using tert-butyl azetidin-3-ylcarbamate. Their method included a Stille coupling reaction, demonstrating the compound's utility in creating novel receptor ligands Karimi & Långström, 2002.

Characterization Using NMR Techniques

Aouine et al. (2016) utilized 2D heteronuclear NMR experiments to characterize the structure of a tert-butyl azetidin-3-ylcarbamate derivative, showcasing its importance in advanced spectroscopic studies Aouine et al., 2016.

Use in Inverse-Electron Demand Diels-Alder Reactions

Xu et al. (2013) developed a new inverse-electron-demand Diels-Alder reaction using tert-butyl azetidin-3-ylcarbamate derivatives. This methodology was key to the efficient preparation of 4-azaeudistomin Y1, a potent compound with potential biological activity Xu et al., 2013.

Safety And Hazards

“tert-Butyl azetidin-3-ylcarbamate” is classified as harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to wear personal protective equipment/face protection .

properties

IUPAC Name

tert-butyl N-(azetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMXVXVJGXZDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364023
Record name tert-Butyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl azetidin-3-ylcarbamate

CAS RN

91188-13-5
Record name tert-Butyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, 3-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl [1-(diphenylmethyl)-3-azetidinyl]carbamate in MeOH (10 mL) was treated with of 4.0 N HCl/dioxane (1 mL) and then reacted overnight with hydrogen gas at 50 psi. The reaction mixture was then filtered through a pad of Celite, concentrated and the crude residue was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl azetidin-3-ylcarbamate
Reactant of Route 2
tert-Butyl azetidin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-Butyl azetidin-3-ylcarbamate
Reactant of Route 4
tert-Butyl azetidin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl azetidin-3-ylcarbamate
Reactant of Route 6
tert-Butyl azetidin-3-ylcarbamate

Citations

For This Compound
11
Citations
P Bach, J Bostr, K Brickmann, JJJ Van Giezen… - European journal of …, 2013 - Elsevier
… Reaction of pyridines 5 and 7 with tert-butyl azetidin-3-ylcarbamate or tert-butyl piperidin-4-ylcarbamate provided intermediates 34–37. Boc-deprotection of 34 and 36 followed by …
Number of citations: 44 www.sciencedirect.com
LN Tumey, N Bhagirath, A Brennan… - Bioorganic & medicinal …, 2009 - Elsevier
… Compound 21 was prepared from 1 and tert-butyl azetidin-3-ylcarbamate using the procedure described for 16 to give 41 mg (25% yield) as its TFA salt; HPLC 100% at 215 nm, 1.25 …
Number of citations: 28 www.sciencedirect.com
J Xu, CK Chung, A McClory, KA Mack… - … Process Research & …, 2021 - ACS Publications
GDC-9545 is a selective estrogen receptor degrader that is being developed as a treatment for ER+/HER2– breast cancer. A robust, convergent manufacturing process for GDC-9545 …
Number of citations: 5 pubs.acs.org
G Liu, H Kim, P Wang, DR Fricke, H Chen… - European journal of …, 2021 - Elsevier
… To a solution of 2-fluoronicotinaldehyde (250 mg, 2.0 mmol) and tert-butyl azetidin-3-ylcarbamate (344 mg, 2.0 mmol) in DMF (10 mL) was added Na 2 CO 3 (318 mg, 3.0 mmol). The …
Number of citations: 6 www.sciencedirect.com
W Amberg, UEW Lange, M Ochse… - Journal of Medicinal …, 2018 - ACS Publications
The glycine transporter 1 (GlyT1) has emerged as a key novel target for the treatment of schizophrenia. Herein, we report the synthesis and biological evaluation of aminotetralines and …
Number of citations: 13 pubs.acs.org
P Bach - 2012 - gupea.ub.gu.se
… The sulfonylurea 58 was prepared in three steps from 30 by reaction with tert-butyl azetidin-3-ylcarbamate, followed by Boc-deprotection, and coupling of the formed amine with …
Number of citations: 2 gupea.ub.gu.se
W Huang, Z Zhang, X Barros-Álvarez, CY Koh… - European journal of …, 2016 - Elsevier
A screening hit 1 against Trypanosoma brucei methionyl-tRNA synthetase was optimized using a structure-guided approach. The optimization led to the identification of two novel series …
Number of citations: 26 www.sciencedirect.com
D Sarkar, ET Olejniczak, J Phan, JA Coker… - Journal of Medicinal …, 2020 - ACS Publications
The nucleotide exchange factor Son of Sevenless (SOS) catalyzes the activation of RAS by converting it from its inactive GDP-bound state to its active GTP-bound state. Recently, we …
Number of citations: 18 pubs.acs.org
BS Safina, ZK Sweeney, J Li, BK Chan… - Bioorganic & medicinal …, 2013 - Elsevier
In an effort to identify potent and isoform selective inhibitors of PI3Kδ, GNE-293 (34) was identified. Inhibitor 2 was found to induce micronuclei formation in both the MNT and HCA in …
Number of citations: 28 www.sciencedirect.com
JN DE, BJ DE, HM DE, DL DE, ZG DE… - NAT REV MOL CELL …, 2009 - sumobrain.org
The present invention covers substituted 3-Phenylquinazolin-4 (3H)-one compounds of general formula (I) as described and defined herein, methods of preparing said compounds, …
Number of citations: 0 www.sumobrain.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.